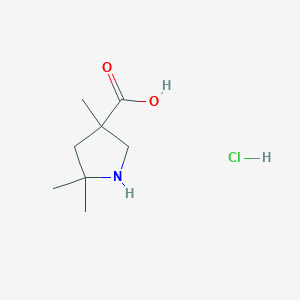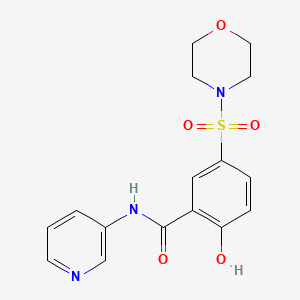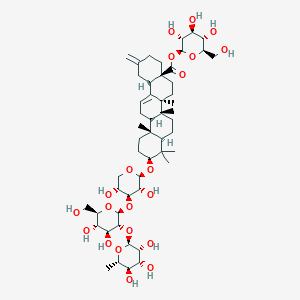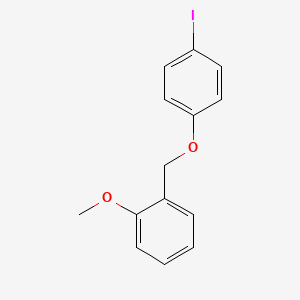
2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H18F2N2O2S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibition
A study by Dudutienė et al. (2013) involved the synthesis of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides and their testing as inhibitors of carbonic anhydrases. These compounds, similar in structure to 2,6-difluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, showed high binding potency to carbonic anhydrase isozymes I, II, VII, XII, and XIII. The fluorinated compounds demonstrated higher binding potency than their non-fluorinated counterparts (Dudutienė et al., 2013).
Chemical Synthesis and Catalysis
Miura et al. (1998) discussed the use of benzenesulfonamides in oxidative cross-coupling reactions. These reactions are significant in synthetic chemistry for producing complex molecules. The study highlighted the ability of N-(2‘-Phenylphenyl)benzenesulfonamides, chemically related to this compound, to react with acrylate esters, leading to high yields of certain derivatives (Miura et al., 1998).
Photodynamic Therapy in Cancer Treatment
Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated potential for photodynamic therapy applications in cancer treatment, highlighting the versatile use of sulfonamide derivatives in therapeutic contexts (Pişkin et al., 2020).
Structural and Electronic Studies
The study of the structure and behavior of sulfonamide derivatives, as outlined by Eisch et al. (1996), provides insights into the reactivity and potential applications of these compounds in various chemical reactions. Their research on benzenesulfonyl derivatives sheds light on the chemical behavior of similar compounds like this compound (Eisch et al., 1996).
Photochemical Decomposition Studies
The investigation of photochemical decomposition, as shown in studies like Zhou and Moore (1994), is crucial for understanding the stability and degradation pathways of sulfonamide compounds under various conditions. This research can inform the storage and handling of these chemicals, including this compound (Zhou & Moore, 1994).
Properties
IUPAC Name |
2,6-difluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O2S/c1-17-7-5-10(6-8-17)9-16-20(18,19)13-11(14)3-2-4-12(13)15/h2-4,10,16H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPXWBFNKNKZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2661359.png)


![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]amino 4-fluorobenzene-1-sulfonate](/img/structure/B2661362.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2661363.png)

![3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one](/img/structure/B2661366.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2661371.png)
![(3E)-2-{6-[(2E)-1-cyano-2-(methoxyimino)ethyl]pyridazin-3-yl}-3-(methoxyimino)propanenitrile](/img/structure/B2661372.png)


